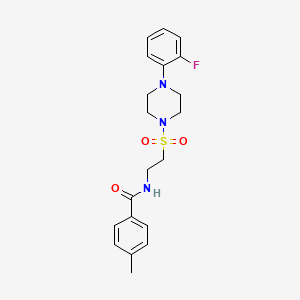

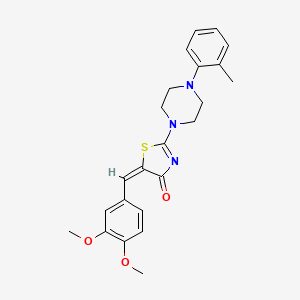

![molecular formula C13H9N5O B2718559 2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile CAS No. 29494-77-7](/img/structure/B2718559.png)

2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that likely belongs to the class of compounds known as dipyridopyrimidines . These are polycyclic aromatic compounds containing two pyridine rings linked by a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with two pyridine rings (six-membered rings with one nitrogen atom) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and substituents. For example, the presence of the imino group (-NH-) and the nitrile group (-CN) could influence its reactivity .Applications De Recherche Scientifique

Tautomerism and Molecular Interactions

The tautomeric equilibria of purine and pyrimidine bases, including compounds related to 2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile, are significantly influenced by their interactions with the environment. This change in tautomeric stability can have profound implications on the biological functions of nucleic acids. Infrared studies of matrix-isolated bases provide valuable insights into these equilibria, revealing that only one tautomeric form occurs in an inert matrix environment for most bases, which aligns with the forms found in polar solutions. However, exceptions exist, such as for 9-methylguanine, suggesting potential biological significance related to spontaneous mutation (Person et al., 1989).

Synthetic and Medicinal Perspectives

Pyrimidine derivatives, including the 2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile, have been extensively studied for their broad spectrum of biological activities. The synthesis of substituted tetrahydropyrimidine derivatives has shown potential for in vitro anti-inflammatory activity. These findings underscore the necessity for further investigation into the anti-inflammatory potential of such compounds (Gondkar et al., 2013).

Anticancer Potential

Pyrimidine-based scaffolds, including derivatives of 2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile, have been recognized for their anticancer potential. These compounds interact with various enzymes, receptors, and targets, indicating their ability to serve as versatile agents in cancer therapy. A review of recent patents on pyrimidine-based anticancer agents highlights the ongoing interest in this heterocycle as a focal point for cancer research (Kaur et al., 2014).

Anti-inflammatory and SAR Analysis

Recent developments in the synthesis and evaluation of pyrimidine derivatives reveal their potent anti-inflammatory effects. These effects are attributed to their inhibitory response against key inflammatory mediators. A detailed structure-activity relationship analysis offers insights into the design of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Unnatural Base Pairs for Synthetic Biology

Research into the development of unnatural base pairs, including those involving pyrimidine derivatives, opens new avenues for synthetic biology. The creation of imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which exhibit complementary base pairing, demonstrates the potential for expanding the genetic alphabet and enhancing our ability to manipulate biological systems (Saito-Tarashima et al., 2018).

Medicinal Chemistry of Pyrimidine Derivatives

The diverse pharmacological activities of pyrimidine derivatives, including anti-Alzheimer's potential, underscore their significance in medicinal chemistry. The synthesis and biological evaluation of these compounds reveal their utility across a wide range of therapeutic areas, providing a foundation for the development of new drugs with improved efficacy and safety profiles (Das et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O/c1-17-11(15)8(7-14)6-9-12(17)16-10-4-2-3-5-18(10)13(9)19/h2-6,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURPEYJBRLZKRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C1=N)C#N)C(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-imino-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

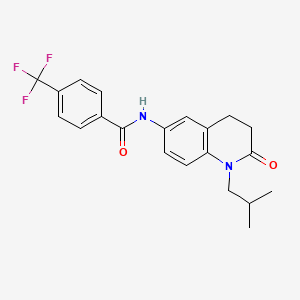

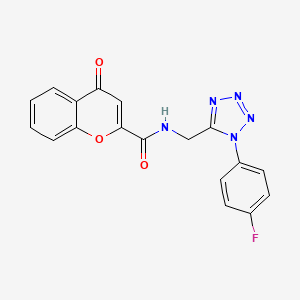

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)

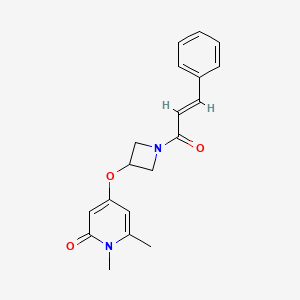

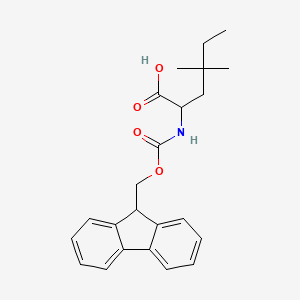

![4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine](/img/structure/B2718483.png)

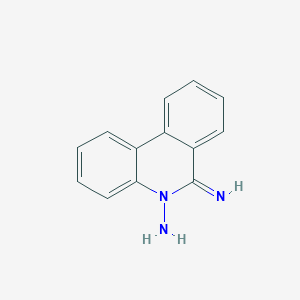

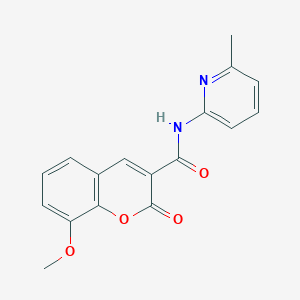

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methanesulfonamide](/img/structure/B2718487.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2718493.png)

![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)